molecular formula C19H22FN3OS B2488868 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1105223-15-1

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2488868
CAS RN: 1105223-15-1
M. Wt: 359.46
InChI Key: OTSOWDMKJXWSDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves click chemistry approaches, as demonstrated by Govindhan et al. (2017), who synthesized a related compound using a click chemistry approach with good yield. This methodology is efficient for creating complex molecules with high precision and yield (Govindhan et al., 2017). Additionally, electrochemical synthesis methods, such as those explored by Amani and Nematollahi (2012), can be applied to the synthesis of arylthiobenzazoles, indicating the versatility of electrochemical approaches in synthesizing complex organic compounds (Amani & Nematollahi, 2012).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study by Zhang et al. (2011), which provides detailed insights into the 3D conformation and intermolecular interactions of the compound (Zhang et al., 2011). This structural information is crucial for understanding the chemical and physical properties of the compound.

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be significantly varied. For example, Mella et al. (2001) investigated the photochemical reactions of a similar compound, indicating low-efficiency substitution reactions under irradiation (Mella, Fasani, & Albini, 2001). This highlights the compound's reactivity to light, which could be leveraged in photopharmacology.

Physical Properties Analysis

The physical properties, including thermal stability and crystalline structure, are essential for the practical application of these compounds. Govindhan et al. (2017) analyzed the thermal stability using TGA and DSC techniques, providing valuable information for handling and storage (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, such as binding affinity and interaction with biological molecules, can be studied through methods like fluorescence spectroscopy and molecular docking studies. The binding analysis of newly synthesized molecules with human serum albumin can reveal insights into their pharmacokinetic nature, as shown in the study by Govindhan et al. (2017) (Govindhan et al., 2017). Additionally, docking studies can elucidate the interaction of these molecules with biological targets, offering insights into their potential biological applications.

Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Gan, Fang, and Zhou (2010) on azole-containing piperazine derivatives, closely related to the compound , revealed these compounds have moderate to significant antibacterial and antifungal activities in vitro. They are comparable to standard drugs like chloramphenicol and fluconazole in clinical efficacy (Gan, Fang, & Zhou, 2010).

Synthesis and Docking Studies

Balaraju, Kalyani, and Laxminarayana (2019) reported on the synthesis of a similar compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, emphasizing its importance in medicinal chemistry and presenting docking studies for the compound (Balaraju, Kalyani, & Laxminarayana, 2019).

Antipsychotic Activity

Bhosale et al. (2014) discussed the design and synthesis of biphenyl moiety linked with aryl piperazine, including compounds similar to the one . These compounds showed considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential antipsychotic applications (Bhosale et al., 2014).

Electrochemical Synthesis

Amani and Nematollahi (2012) explored the electrochemical synthesis involving compounds akin to 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, showing its potential in creating new chemical entities through electrochemical methods (Amani & Nematollahi, 2012).

Neuroprotective Activities

Gao et al. (2022) studied new edaravone derivatives containing a benzylpiperazine moiety, closely related to the compound . These derivatives showed promising neuroprotective activities in vivo and in vitro, suggesting potential applications in treating cerebral ischemic stroke (Gao et al., 2022).

properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c20-16-5-1-14(2-6-16)11-19(24)23-9-7-22(8-10-23)12-18-21-17(13-25-18)15-3-4-15/h1-2,5-6,13,15H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSOWDMKJXWSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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